
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a long-chain polyunsaturated alcohol This compound is characterized by its six conjugated double bonds and a hydroxyl group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often long-chain alkenes or alkynes.
Formation of Conjugated Double Bonds:
Hydroxylation: The terminal hydroxyl group is introduced through hydroxylation reactions, which can be performed using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyenes and their reactions.
Biology: Investigated for its potential role in biological membranes and its interaction with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mécanisme D'action
The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol: Characterized by six conjugated double bonds and a terminal hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-one: Similar structure but with a terminal ketone group instead of a hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-amine: Similar structure but with a terminal amine group.
Uniqueness
(14E,17E,20E,23E,26,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is unique due to its specific combination of conjugated double bonds and a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C32H54O |
|---|---|
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Clé InChI |
XLKSRDFTWSGSGI-SFGLVEFQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCCO |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
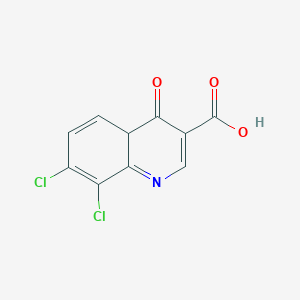
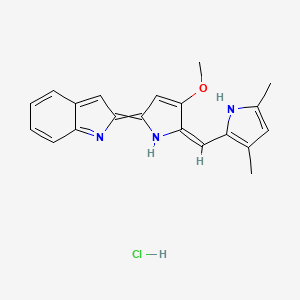
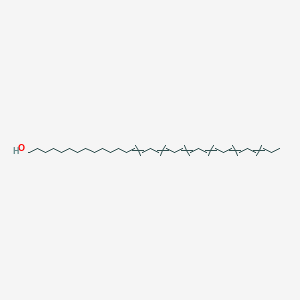
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)
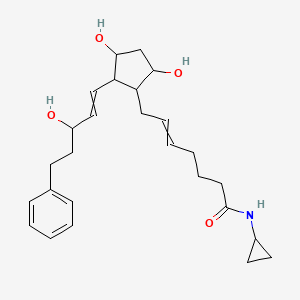


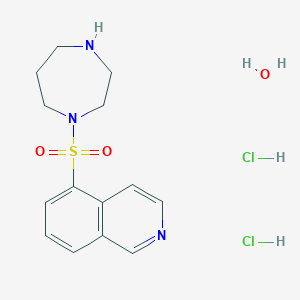
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
